1-Fluoro-4-(pentafluoroethyl)benzene
Overview
Description
1-Fluoro-4-(pentafluoroethyl)benzene is a useful research compound. Its molecular formula is C8H4F6 and its molecular weight is 214.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Nucleophilic Aromatic Substitution
1-Fluoro-4-(pentafluoroethyl)benzene and its derivatives have been explored in the synthesis of novel compounds through nucleophilic aromatic substitution. This process involves the replacement of the fluorine atom with various nucleophiles, leading to the creation of new (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo et al., 2016).
Photophysics and Optical Properties
The study of fluorinated benzenes, including compounds like this compound, has provided insights into their photophysics. Specifically, these compounds exhibit unique fluorescence yields and lifetimes, which are influenced by the nature of their excited singlet states. This knowledge is crucial in understanding their potential applications in optical materials and photonics (Zgierski et al., 2005).
Polymer Science
In polymer science, this compound derivatives have been used to synthesize new fluorine-containing polyethers. These polymers demonstrate significant hydrophobic properties, low dielectric constants, and good thermal stability, which are valuable in various industrial applications (Fitch et al., 2003).
Organometallic Chemistry
This compound plays a role in organometallic chemistry, particularly as a solvent or ligand in transition-metal-based catalysis. Its fluorine atoms influence its ability to donate π-electron density, impacting its interactions with metal centers and its utility in organometallic reactions (Pike et al., 2017).
Properties
IUPAC Name |
1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHARCGVOBGLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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